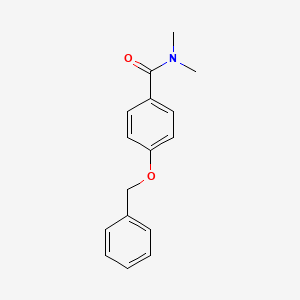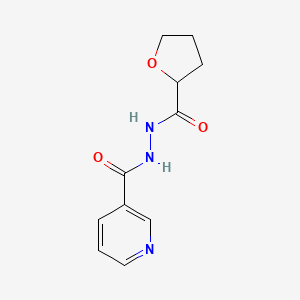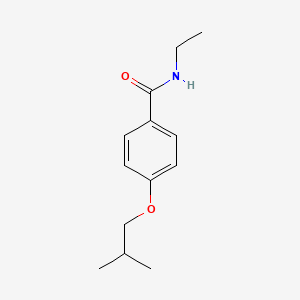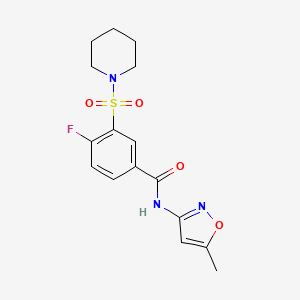
N-(2,4-dimethoxyphenyl)-2-methoxy-3-methylbenzamide
描述
N-(2,4-dimethoxyphenyl)-2-methoxy-3-methylbenzamide, commonly known as DMMDA, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its mind-altering effects. However, its potential therapeutic applications have also been explored in scientific research.
科学研究应用
DMMDA has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have antidepressant and anxiolytic effects in animal models, and its use has been proposed as a novel approach for the treatment of these disorders. DMMDA has also been studied for its potential use in cancer treatment, as it has been found to have cytotoxic effects on cancer cells.
作用机制
DMMDA acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. It is believed that DMMDA's hallucinogenic effects are due to its ability to activate this receptor, leading to alterations in perception and consciousness.
Biochemical and Physiological Effects
DMMDA has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, perception, and cognition. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
实验室实验的优点和局限性
DMMDA has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potential for abuse and the lack of standardized protocols for its use in research are significant limitations.
未来方向
The potential therapeutic applications of DMMDA in the treatment of mental health disorders and cancer warrant further investigation. Future research should focus on developing standardized protocols for its use in lab experiments, identifying its mechanism of action, and exploring its potential as a novel therapeutic agent. Additionally, the safety and efficacy of DMMDA in humans need to be evaluated through clinical trials to determine its potential as a treatment option for various diseases.
Conclusion
In conclusion, DMMDA is a potent hallucinogenic drug that has potential therapeutic applications in the treatment of mental health disorders and cancer. Its mechanism of action involves the activation of the 5-HT2A receptor in the brain, leading to alterations in perception and consciousness. DMMDA's advantages for use in lab experiments include its high potency and selectivity, but its potential for abuse and lack of standardized protocols are significant limitations. Future research should focus on developing standardized protocols, identifying its mechanism of action, and exploring its potential as a novel therapeutic agent.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-6-5-7-13(16(11)22-4)17(19)18-14-9-8-12(20-2)10-15(14)21-3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUZSFSBGHDZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4406716.png)



![2-(3-ethylphenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4406755.png)

![4-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4406772.png)
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)
![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)
![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

